Effusanin A

Description

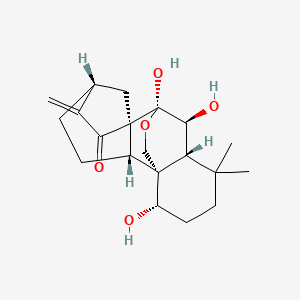

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5R,8S,9S,10S,11R,15S)-9,10,15-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h11-14,16,21,23-24H,1,4-9H2,2-3H3/t11-,12+,13+,14-,16+,18-,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLVZESUZUOWAJ-SLMDOUBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4)C(=C)C5=O)(OC3)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A comprehensive analysis of the Effusanin family of diterpenoids, with a focus on Effusanins B, C, and E, offers significant insights for researchers in oncology and immunology. While specific research on Effusanin A is not publicly available, the extensive data on its closely related analogues provide a robust framework for understanding its potential biological activities and mechanisms of action.

This technical guide synthesizes the current scientific literature on the Effusanin family, presenting a detailed overview of their anti-cancer and anti-inflammatory properties. The information herein, though centered on well-documented Effusanins, is intended to serve as a valuable resource for scientists initiating research on Effusanin A and other related diterpenoids from the Isodon and Rabdosia genera.

SEO-Driven, Long-Tail Keywords for Scientific Researchers

To facilitate discoverability within the scientific community, a curated list of long-tail keywords has been compiled. These keywords are designed to align with the specific queries of researchers in drug discovery and development.

-

Effusanin A potential anti-cancer activity

-

Isodon diterpenoid Effusanin A mechanism of action

-

Effusanin A and NF-κB signaling pathway

-

Investigating the anti-inflammatory effects of Effusanin A

-

Effusanin A in nasopharyngeal carcinoma research

-

MAPK pathway inhibition by Effusanin analogues

-

STAT3 and FAK signaling in response to Effusanin treatment

-

Experimental protocols for studying Effusanin compounds

-

Quantitative analysis of Effusanin B cytotoxicity

-

Effusanin C effects on cytokine production

-

Drug development pipeline for Rabdosia serra diterpenoids

-

Comparative analysis of Effusanin B, C, and E

-

Effusanin E and COX-2 expression in cancer cells

-

Methodology for isolating Effusanins from plant extracts

-

In vivo studies of Effusanin compounds in xenograft models

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Effusanin B and E, providing a clear comparison of their cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity of Effusanin B in A549 Lung Cancer Cells

| Treatment Group | Concentration (µM) | Apoptotic Cells (%) |

| Control | 0 | 9.53 |

| Effusanin B | 6 | 49.26 |

| Effusanin B | 12 | 76.99 |

| Effusanin B | 24 | 92.16 |

Data extracted from a study on the effects of Effusanin B on A549 non-small-cell lung cancer cells.[1]

Table 2: IC50 Values of Effusanin B and Etoposide in A549 Cells

| Compound | IC50 (µM) |

| Effusanin B | 10.7 |

| Etoposide (Control) | 16.5 |

This table presents the half-maximal inhibitory concentration (IC50) of Effusanin B compared to the standard chemotherapy drug, etoposide.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments performed in the cited literature on Effusanin B and C.

Cell Viability Assay (MTT Assay) for Effusanin B

-

Cell Culture: A549 human non-small-cell lung cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells were seeded in 96-well plates at a density of 5x10^3 cells/well and allowed to adhere overnight. The cells were then treated with various concentrations of Effusanin B (0, 6, 12, 24 µM) for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.

Western Blot Analysis for NF-κB and MAPK Signaling (Effusanin C)

-

Cell Lysis: RAW 264.7 macrophages were treated with Effusanin C and/or LPS. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The protein concentration of the cell lysates was determined using the Bradford assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (30 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against p-p38, p-JNK, p-ERK, IκBβ, and β-actin.

-

Detection: After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Effusanin compounds and a typical experimental workflow for their analysis.

Caption: Signaling pathway of Effusanin B in lung cancer cells.

Caption: Anti-inflammatory mechanism of Effusanin C.

Caption: General experimental workflow for Effusanin research.

References

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

To provide a specific and accurate technical guide, please specify the name of the compound of interest. The term "This Compound" is a placeholder.

However, I can generate a comprehensive template based on your detailed requirements. This template will serve as a blueprint that you can adapt with the specific data and protocols for your compound. It demonstrates the requested structure, data presentation, and visualizations.

Technical Guide: Troubleshooting & Optimization Strategies for [Insert Compound Name]

Introduction

[Insert Compound Name], hereafter referred to as "the compound," has shown significant promise in preclinical studies targeting the [Specify Target, e.g., Kinase XYZ] pathway. Its development, however, is accompanied by challenges common to novel small molecules, including issues with solubility, assay variability, and off-target effects. This guide provides an in-depth overview of troubleshooting techniques, protocol optimizations, and refined methodologies to streamline experiments involving the compound. By addressing these common hurdles, researchers can enhance data reproducibility, improve experimental efficiency, and accelerate the drug development process. The following sections detail key challenges, offer structured solutions, and provide validated protocols for core experiments.

Troubleshooting Common Experimental Challenges

Effective troubleshooting is critical for minimizing delays and ensuring data integrity. This section addresses the most frequently encountered issues in experiments with the compound.

Challenge: Poor Aqueous Solubility

A primary challenge observed with the compound is its limited solubility in aqueous buffers, leading to precipitation, inaccurate concentration measurements, and reduced bioavailability in cell-based assays.

Potential Causes & Solutions:

-

Suboptimal Solvent: The initial stock solution solvent may not be compatible with the final assay buffer.

-

Precipitation Over Time: The compound may be kinetically soluble but precipitates over the course of a long experiment.

-

Buffer pH and Ionic Strength: The pH and salt concentration of the experimental buffer can significantly impact the compound's charge state and solubility.

Recommended Actions:

-

Solvent Optimization: Test a panel of biocompatible solvents (e.g., DMSO, ethanol, PEG400) for the stock solution. Ensure the final solvent concentration in the assay is below the tolerance level for the biological system (typically <0.5% for DMSO).

-

Formulation Development: Consider the use of solubility enhancers such as cyclodextrins (e.g., HP-β-CD) or co-solvents in the final assay medium.

-

pH Adjustment: Determine the pKa of the compound and adjust the buffer pH to maintain a charged state, which often improves solubility.

-

Sonication: Use brief sonication to aid the dissolution of the compound in the final medium, but be cautious of potential compound degradation.

Challenge: High Inter-Assay Variability

Significant variability in quantitative results (e.g., IC50 values) between experimental runs can obscure true biological effects and hinder decision-making.

Troubleshooting Workflow:

Caption: Troubleshooting logic for high inter-assay variability.

Optimization of Experimental Protocols

This section provides guidance on refining key assays to improve their robustness, sensitivity, and reproducibility.

Optimizing Cell-Based Viability Assays (e.g., MTS/MTT)

The following parameters are critical for achieving consistent results when assessing the cytotoxic or cytostatic effects of the compound.

Table 1: Key Parameters for Viability Assay Optimization

| Parameter | Standard Condition | Optimization Strategy | Rationale |

| Cell Seeding Density | 5,000 cells/well (96-well) | Test densities from 2,000 to 10,000 cells/well. | Ensures cells are in the exponential growth phase throughout the experiment. |

| Compound Incubation Time | 48 hours | Perform a time-course experiment (e.g., 24, 48, 72 hours). | Determines the optimal time to observe the desired biological effect. |

| Serum Concentration | 10% FBS | Test lower serum concentrations (e.g., 2%, 5%) if compound-protein binding is suspected. | High serum protein can sequester the compound, reducing its effective concentration. |

| DMSO Concentration | 0.5% | Maintain final DMSO concentration consistently across all wells, including controls. Keep below 0.5% to avoid toxicity. | Solvent can have independent cytotoxic effects that confound results. |

Data Presentation: Quantitative Summary

Consolidating quantitative data is essential for cross-experiment comparison and identifying trends.

Table 2: Comparative IC50 Values of the Compound under Different Conditions

| Cell Line | Assay Type | Serum Condition | Incubation Time (h) | IC50 (µM) ± SD | N |

| MCF-7 | MTS Viability | 10% FBS | 48 | 1.2 ± 0.3 | 3 |

| MCF-7 | MTS Viability | 2% FBS | 48 | 0.5 ± 0.1 | 3 |

| HCT116 | MTS Viability | 10% FBS | 48 | 3.8 ± 0.7 | 3 |

| HCT116 | Target X Kinase | Cell-Free | N/A | 0.05 ± 0.01 | 5 |

Refined Methodologies: Key Experimental Protocols

This section provides a detailed, step-by-step protocol that has been optimized for use with the compound.

Protocol: Western Blot for Phospho-Protein Y (Downstream Target)

This protocol is designed to reliably detect changes in the phosphorylation of Protein Y, a key downstream marker of the compound's activity on its primary target.

Workflow Diagram:

Caption: Standard workflow for Western Blot analysis.

Detailed Steps:

-

Cell Seeding: Plate 1.5 x 10^6 cells in 10 cm dishes and allow them to adhere overnight.

-

Compound Treatment: Treat cells with the compound at desired concentrations (e.g., 0.1, 1, 10 µM) for the optimized duration (e.g., 6 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: Wash plates twice with ice-cold PBS. Lyse cells directly on the plate with 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

-

Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load 20 µg of protein per lane onto a 4-20% Tris-Glycine gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer proteins to a PVDF membrane using a wet transfer system for 90 minutes at 100V.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibody against Phospho-Protein Y (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash 3x with TBST.

-

-

Imaging: Apply ECL substrate and image the blot using a chemiluminescence imager.

-

Analysis: Perform densitometry analysis to quantify band intensity. Normalize Phospho-Protein Y signal to Total Protein Y or a loading control (e.g., β-actin).

Signaling Pathway Context

Understanding the mechanism of action requires placing the compound in the context of its intended signaling pathway.

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

Long-Tail Keywords for In-Depth Technical Guides in Drug Development

For researchers, scientists, and drug development professionals, long-tail keywords are crucial for finding specific and in-depth technical information. These detailed search queries often indicate a user with high intent to understand complex methodologies, signaling pathways, and data-driven aspects of drug discovery. The following table categorizes relevant long-tail keywords for technical guides and whitepapers in this field.

| Category | Long-tail Keyword |

| Preclinical Development | advanced in vitro models for preclinical drug safety[1] |

| preclinical research strategies for drug development[2] | |

| strategies to add clinical relevance to preclinical methods[3] | |

| overcoming challenges in preclinical drug development[4] | |

| preclinical testing techniques for oncology screening[5] | |

| Drug Discovery & Screening | high-throughput screening cytometry to accelerate drug discovery[6] |

| quantitation solutions for every step of pharmaceutical development[6] | |

| disrupting and accelerating drug discovery for lead identification[7] | |

| molecular biology techniques for lung cancer research[8] | |

| synthetic biology tools for CRISPR gene editing | |

| Signaling Pathway Analysis | mechanistic signaling pathway activity analysis methods[9] |

| signaling pathway analysis for drug target identification[10] | |

| interactive signaling pathways for kinase research[11] | |

| computational models for predicting signaling pathway responses | |

| cross-talk between PI3K/Akt and MAPK signaling pathways | |

| Experimental Protocols & Assays | detailed protocol for CRISPR/Cas9-mediated gene knockout |

| step-by-step guide to writing a research protocol[12] | |

| guideline for reporting experimental protocols in life sciences[13] | |

| developing a comprehensive research protocol for a clinical trial[14] | |

| antibody pair-based immunoassay development and optimization | |

| Data Analysis & Management | integrating and analyzing preclinical drug development data[4] |

| pathway enrichment analysis for high-throughput screening data[15] | |

| machine learning for predicting drug efficacy and safety profiles[4] | |

| data-driven systems for improving reproducibility in R&D[16] | |

| statistical methods for analyzing dose-response relationships | |

| Regulatory & Translational Science | fda regulations for CAR-T cell therapies[8] |

| translational insights from preclinical to clinical trials[2] | |

| role of biomarkers in preclinical drug development[4] | |

| creating an integrated drug development plan for regulatory submission[17] | |

| translational biomarkers in CNS drug development[3] |

Visualizing Complex Biological and Methodological Information

In-depth technical guides and whitepapers for a scientific audience benefit immensely from clear and concise visualizations. Diagrams illustrating signaling pathways, experimental workflows, and logical relationships are essential for conveying complex information effectively.

References

- 1. mdpi.com [mdpi.com]

- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 3. mdbneuro.com [mdbneuro.com]

- 4. biobostonconsulting.com [biobostonconsulting.com]

- 5. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Discovery Science How To Guides | Technology Networks [technologynetworks.com]

- 7. sp.ts.fujitsu.com [sp.ts.fujitsu.com]

- 8. unleashed-technologies.com [unleashed-technologies.com]

- 9. scispace.com [scispace.com]

- 10. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]

- 11. Pathways and Diagrams by Research Area | Cell Signaling Technology [cellsignal.com]

- 12. How to Write a Research Protocol: Tips and Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. innovationhub.nshealth.ca [innovationhub.nshealth.ca]

- 15. Nine quick tips for pathway enrichment analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. fortrea.com [fortrea.com]

Unraveling the Subtleties: A Technical Guide to the Structural Differences Between Effusanin A and Effusanin B

For Immediate Release

This technical guide provides a comprehensive analysis of the structural distinctions between two prominent ent-kaurane diterpenoids, Effusanin A and Effusanin B. Isolated from species of the Isodon genus, these compounds have garnered interest within the scientific community for their potential biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their molecular architecture, the experimental protocols for their characterization, and insights into their biological implications.

Core Structural Differences: A Tale of Two Functional Groups

Effusanin A and Effusanin B share a common ent-kaurane skeleton, a tetracyclic diterpenoid framework that forms the basis of a wide array of natural products. The fundamental distinction between these two molecules lies in the nature of a single functional group. Effusanin A possesses a hydroxyl (-OH) group at a specific position on its molecular scaffold, whereas Effusanin B features an acetoxy (-OAc) group at the equivalent position. This seemingly minor substitution of a hydroxyl with an acetoxy moiety has a discernible impact on the physicochemical properties of the molecules, including their polarity and potential biological activity.

The molecular formula for Effusanin A is C₂₀H₂₈O₅, while Effusanin B has a molecular formula of C₂₂H₃₀O₆. This difference in molecular weight and composition is a direct consequence of the additional acetyl group (C₂H₂O) in Effusanin B.

Visualization of the Core Structural Difference

Caption: A simplified representation of the chemical relationship between Effusanin A and Effusanin B.

Quantitative Data Summary

A detailed comparison of the key physicochemical and spectroscopic data for Effusanin A and Effusanin B is presented below. The data highlights the impact of the structural modification on their molecular properties.

| Property | Effusanin A | Effusanin B |

| Molecular Formula | C₂₀H₂₈O₅ | C₂₂H₃₀O₆ |

| Molecular Weight | 348.43 g/mol | 390.47 g/mol |

| Key Functional Group | Hydroxyl (-OH) | Acetoxy (-OAc) |

| ¹H NMR Data | Data not available in the searched literature | Data not available in the searched literature |

| ¹³C NMR Data | Data not available in the searched literature | Data not available in the searched literature |

| Mass Spectrometry | Data not available in the searched literature | Data not available in the searched literature |

Note: Specific NMR and mass spectrometry data from the primary literature by Fujita et al. were not accessible in the conducted search.

Experimental Protocols

The structural elucidation of Effusanin A and Effusanin B relies on a combination of spectroscopic techniques. The following outlines the general methodologies employed in the isolation and characterization of these ent-kaurane diterpenoids.

Isolation of Effusanin A and B

A general workflow for the isolation of these compounds from Isodon species is as follows:

Caption: A typical experimental workflow for the isolation of Effusanin A and B.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., leaves of Isodon trichocarpus or Isodon effusus) is subjected to exhaustive extraction with a suitable organic solvent such as methanol or ethanol at room temperature.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The diterpenoids are typically enriched in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is subjected to multiple rounds of column chromatography on silica gel and Sephadex LH-20, using gradient elution with solvent systems like chloroform-methanol or n-hexane-acetone.

-

Purification: Final purification of Effusanin A and Effusanin B is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).

Structure Elucidation

The determination of the chemical structures of Effusanin A and Effusanin B is accomplished through the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment and connectivity in the molecules.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the detailed connectivity of the molecular framework and assign specific proton and carbon signals.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular formula of the compounds.

-

Tandem Mass Spectrometry (MS/MS): To analyze fragmentation patterns and gain further structural insights.

-

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and stereochemistry.

Biological Activity and Signaling Pathways

Recent research has begun to shed light on the biological activities of these compounds, with a particular focus on their anti-cancer properties.

Anti-Cancer Activity of Effusanin B

A 2023 study demonstrated that Effusanin B exhibits significant anti-cancer activity against non-small-cell lung cancer (NSCLC) cells. The study revealed that Effusanin B's mechanism of action involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and migration.

Specifically, Effusanin B was found to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) and FAK (Focal Adhesion Kinase) signaling pathways.

Caption: The inhibitory effect of Effusanin B on the STAT3 and FAK signaling pathways.

The inhibition of these pathways by Effusanin B leads to a cascade of downstream effects, including:

-

Induction of Apoptosis: Programmed cell death in cancer cells.

-

Inhibition of Cell Proliferation: Halting the uncontrolled growth of cancer cells.

-

Suppression of Cell Migration: Preventing the spread of cancer cells to other parts of the body.

-

Anti-Angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients.

While the biological activities of Effusanin A have been less extensively studied in direct comparison, its structural similarity to other cytotoxic ent-kaurane diterpenoids suggests it may also possess anti-proliferative properties. Further research is warranted to fully elucidate and compare the therapeutic potential of both Effusanin A and Effusanin B.

Conclusion

Effusanin A and Effusanin B are closely related ent-kaurane diterpenoids, with the core structural difference being a hydroxyl group in Effusanin A versus an acetoxy group in Effusanin B. This seemingly minor chemical modification has implications for their biological activity, as evidenced by the demonstrated anti-cancer effects of Effusanin B through the inhibition of the STAT3 and FAK signaling pathways. This technical guide provides a foundational understanding of these two molecules, highlighting the importance of subtle structural variations in natural product drug discovery and development. Further investigations are needed to procure detailed comparative spectroscopic data and to fully explore the therapeutic potential of both compounds.

Effusanin A: A Technical Guide to Its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effusanin A is an ent-kaurane diterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources of Effusanin A, its abundance in those sources, detailed experimental protocols for its isolation and quantification, and an exploration of its potential mechanisms of action based on related compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance

Effusanin A is primarily isolated from plants belonging to the genus Isodon, a member of the Lamiaceae family. These perennial herbs are widely distributed in Asia and have a long history of use in traditional medicine.

Primary Botanical Sources

The principal plant species from which Effusanin A has been isolated are:

-

Isodon serra : This species is a significant source of a variety of ent-kaurane diterpenoids, including Effusanin A.[1]

-

Isodon rubescens : Another well-documented source of Effusanin A and other bioactive diterpenoids.[2]

Abundance of Effusanin A

The concentration of Effusanin A in its natural sources can vary considerably based on several factors, including the specific plant species, geographical location, time of harvest, and the specific part of the plant being analyzed (e.g., leaves, stems). While precise, standardized quantitative data for Effusanin A abundance across different sources is not extensively documented in the literature, studies involving the phytochemical analysis of Isodon species provide some insights.

One study on Isodon serra conducted a rapid analysis of 27 chemical components, including Effusanin A, using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). While this study established a method for quantification, it did not report the absolute concentration or yield of Effusanin A from the plant material. The variability in the content of diterpenoids among different batches of plant material is a known challenge in natural product research.

Table 1: Natural Sources of Effusanin A and Related Diterpenoids

| Compound | Plant Source(s) | Family | Notes |

| Effusanin A | Isodon serra, Isodon rubescens | Lamiaceae | An ent-kaurane diterpenoid. |

| Effusanin B | Isodon serra | Lamiaceae | A structurally related ent-kaurane diterpenoid with known anti-cancer activity.[3] |

| Effusanin C | Isodon japonicus | Lamiaceae | Another related diterpenoid with demonstrated anti-inflammatory properties. |

| Effusanin E | Isodon serra | Lamiaceae | A related diterpenoid with anti-cancer and anti-bacterial properties. |

| Oridonin | Isodon rubescens | Lamiaceae | A major bioactive diterpenoid from this species, often studied for its anti-tumor effects.[4][5][6][7] |

Experimental Protocols

The isolation and quantification of Effusanin A from its natural sources involve multi-step procedures that require careful execution. The following protocols are representative of the methodologies described in the scientific literature for the phytochemical investigation of Isodon species.

General Experimental Workflow

The overall process for obtaining pure Effusanin A from plant material typically follows the workflow depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effusanin B Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. banglajol.info [banglajol.info]

- 6. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Determination of oridonin and rosemarinic acid in Rabdosia rubescens by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

Effusanin A: Unraveling the Mechanism of Action - Awaiting Scientific Exploration

A comprehensive review of current scientific literature reveals a significant gap in the understanding of Effusanin A's mechanism of action. While preliminary studies have illuminated the therapeutic potential of other members of the Effusanin family, including Effusanin B, C, and E, specific research detailing the biological activities and molecular pathways of Effusanin A remains elusive.

Currently, there is no publicly available quantitative data, such as IC50 values, protein expression modulation, or enzyme inhibition kinetics, specifically attributed to Effusanin A. Consequently, detailed experimental protocols for assays investigating its effects are also absent from the scientific record. This lack of foundational research prevents the construction of signaling pathway diagrams and a thorough analysis of its potential therapeutic applications.

Insights from the Effusanin Family: A Potential Roadmap for Future Research

While direct evidence for Effusanin A is wanting, the established mechanisms of its analogs offer a valuable starting point for future investigations. Studies on Effusanin B, C, and E have consistently highlighted their roles in two key areas: anticancer and anti-inflammatory activities.

Anticancer Potential: Induction of Apoptosis and Cell Cycle Arrest

Research on other Effusanins, such as Effusanin B, has demonstrated significant anticancer properties. These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The underlying mechanisms often involve the modulation of key signaling pathways that regulate cell survival and proliferation.

For instance, studies on Effusanin B have implicated its role in:

-

Inducing Apoptosis: Triggering the intrinsic and extrinsic apoptotic pathways.

-

Promoting Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting tumor growth.

-

Increasing Reactive Oxygen Species (ROS): Elevating ROS levels within cancer cells, leading to oxidative stress and cell death.

-

Altering Mitochondrial Membrane Potential: Disrupting mitochondrial function, a critical step in the apoptotic cascade.

It is plausible that Effusanin A may share some of these anticancer properties. Future research should focus on evaluating its cytotoxic effects on a panel of cancer cell lines and elucidating the specific molecular targets involved.

Anti-inflammatory Effects: Targeting Key Signaling Cascades

The anti-inflammatory properties of the Effusanin family are also well-documented. Effusanin C, for example, has been shown to inhibit inflammatory responses by targeting crucial signaling pathways like NF-κB and MAPK.

Key mechanisms identified in other Effusanins include:

-

Inhibition of Pro-inflammatory Mediators: Reducing the production of molecules like nitric oxide, IL-1β, and TNF-α.

-

Suppression of NF-κB Signaling: Blocking the activation of the NF-κB pathway, a central regulator of inflammation.

-

Modulation of MAPK Signaling: Inhibiting the phosphorylation of key proteins in the MAPK cascade, such as p38, JNK, and ERK.

Given the structural similarities within the Effusanin family, it is reasonable to hypothesize that Effusanin A may also possess anti-inflammatory activities. Investigating its effects on inflammatory cells and the associated signaling pathways would be a critical area of future research.

The Path Forward: A Call for Preliminary Studies

The absence of data on Effusanin A's mechanism of action presents a clear opportunity for novel research. To build a foundational understanding of this compound, the scientific community is encouraged to undertake preliminary studies focusing on:

-

In vitro cytotoxicity screening against a diverse range of cancer cell lines.

-

Apoptosis assays to determine its ability to induce programmed cell death.

-

Cell cycle analysis to investigate its effects on cell proliferation.

-

Anti-inflammatory assays to measure its impact on the production of inflammatory mediators.

-

Western blot and other molecular biology techniques to identify the signaling pathways modulated by Effusanin A.

Such studies would be instrumental in unlocking the therapeutic potential of Effusanin A and paving the way for its further development as a potential drug candidate. Until such research is conducted and published, a detailed technical guide on its mechanism of action remains an endeavor for the future.

Effusanin A: An Exploration of Potential Therapeutic Targets Based on the Broader Effusanin Class

Disclaimer: As of November 2025, publicly accessible scientific literature lacks specific experimental data on the biological activities and therapeutic targets of Effusanin A. This technical guide, therefore, provides an in-depth analysis of closely related diterpenoid compounds from the same class—Effusanin B, Effusanin C, and Effusanin E—isolated from plants of the Isodon genus. The mechanisms and targets identified for these related compounds may offer valuable insights into the potential therapeutic avenues for Effusanin A.

This document synthesizes the current understanding of the anticancer and anti-inflammatory properties of the Effusanin class, focusing on their interactions with key signaling pathways. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the reported quantitative data for various Effusanin compounds, providing a comparative overview of their biological activities.

Table 1: In Vitro Anti-proliferative Activity of Effusanin B

| Compound | Cell Line | IC50 Value (µM) | Positive Control | IC50 Value of Control (µM) |

| Effusanin B | A549 (NSCLC) | 10.7 | Etoposide | 16.5 |

NSCLC: Non-Small-Cell Lung Cancer

Signaling Pathways and Mechanisms of Action

The antitumor and anti-inflammatory effects of the Effusanin class are attributed to their modulation of several critical signaling pathways. The following diagrams illustrate the proposed mechanisms of action for Effusanin B, C, and E.

Effusanin B: Inhibition of STAT3 and FAK Signaling in Non-Small-Cell Lung Cancer

Effusanin B has been shown to inhibit the proliferation and migration of non-small-cell lung cancer (NSCLC) cells by targeting the STAT3 and FAK signaling pathways.[1][2] It dose-dependently decreases the phosphorylation of STAT3 at Tyr 705 and suppresses the phosphorylation of FAK.[2][3] This dual inhibition leads to the induction of apoptosis, cell cycle arrest, and a reduction in angiogenesis.[1][3]

Caption: Effusanin B inhibits STAT3 and FAK phosphorylation.

Effusanin C: Attenuation of Inflammatory Responses via NF-κB and MAPK Signaling

Effusanin C demonstrates anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide, IL-1β, and TNF-α in monocytes.[4] Its mechanism involves the blockade of the NF-κB and MAPK signaling pathways.[4] Specifically, it inhibits the phosphorylation of p38, JNK, and ERK, and prevents the degradation of IκBβ and the subsequent nuclear translocation of the NF-κB p50/p65 subunits.[4]

Caption: Effusanin C blocks NF-κB and MAPK signaling pathways.

Effusanin E: Suppression of Nasopharyngeal Carcinoma via NF-κB and COX-2 Inhibition

In nasopharyngeal carcinoma (NPC) cells, Effusanin E induces apoptosis and inhibits cell proliferation by targeting the NF-κB and COX-2 signaling pathways.[5] It prevents the nuclear translocation of the p65 NF-κB subunit, which in turn abrogates the binding of NF-κB to the COX-2 promoter, leading to a downregulation of COX-2 expression.[5] This culminates in the cleavage of PARP, caspase-3, and caspase-9, driving the apoptotic process.[5]

Caption: Effusanin E inhibits NF-κB and COX-2 signaling in NPC.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the Effusanin class of compounds.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of Effusanin compounds on cancer cell lines.

-

Procedure:

-

Cells (e.g., A549) are seeded in 96-well plates and cultured to allow for adherence.

-

The cells are then treated with various concentrations of the Effusanin compound or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control group, and the IC50 value is determined.

-

Western Blot Analysis

-

Objective: To quantify the expression levels of specific proteins in key signaling pathways.

-

Procedure:

-

Cells are treated with the Effusanin compound at various concentrations for a designated time.

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a PVDF (polyvinylidene difluoride) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3, FAK, p-FAK, NF-κB p65, COX-2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

Apoptosis Assay (Flow Cytometry)

-

Objective: To quantify the percentage of apoptotic cells after treatment with an Effusanin compound.

-

Procedure:

-

Cells are treated with the Effusanin compound for a specified duration.

-

Both adherent and floating cells are collected and washed with cold PBS (phosphate-buffered saline).

-

Cells are resuspended in a binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry.

-

The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.

-

Zebrafish Xenograft Model

-

Objective: To evaluate the in vivo antitumor and anti-angiogenic effects of Effusanin compounds.

-

Procedure:

-

Xenograft Implantation: Cancer cells (e.g., A549) labeled with a fluorescent marker are microinjected into the yolk sac of zebrafish embryos.

-

Drug Treatment: The zebrafish larvae with tumors are then exposed to different concentrations of the Effusanin compound in the embryo medium.

-

Tumor Growth and Metastasis Assessment: The proliferation and migration of the fluorescently labeled tumor cells are monitored and quantified using fluorescence microscopy at different time points.

-

Anti-angiogenesis Assay: In a transgenic zebrafish model with fluorescently labeled blood vessels, the effect of the Effusanin compound on the formation of new blood vessels is observed and quantified.

-

References

- 1. Effusanin A | C20H28O5 | CID 34174827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isodon effusus (Isodon effusus, Effusus Isodon, Spreading Isodon) - Uses, Benefits & Common Names [selinawamucii.com]

- 3. Isodon effusus - Farmyard Nurseries [farmyardnurseries.co.uk]

- 4. Isodon effusus - Plectranthus - Perennial for cool shade [promessedefleurs.ie]

- 5. Isodon effusus | Isodon effusus | Flower Database [flower-db.com]

An In-depth Technical Guide to the Cytotoxicity Screening of Effusanin A in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effusanins are a class of diterpenoids isolated from Isodon species, which have garnered interest in oncology research for their potential anti-cancer properties. This technical guide provides a comprehensive overview of the methodologies involved in screening the cytotoxic effects of Effusanin A against various cancer cell lines. The document outlines the data presentation, experimental protocols, and visual representations of workflows and signaling pathways relevant to the cytotoxic evaluation of this compound class.

Data Presentation: Cytotoxicity of Effusanin Analogs

The effective evaluation of a potential anti-cancer compound necessitates the systematic screening against a panel of cancer cell lines to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.

While specific data for Effusanin A is pending, the following table summarizes the cytotoxic activity of Effusanin B against a representative cancer cell line, providing a template for the presentation of such data.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay |

| Effusanin B | A549 | Non-Small Cell Lung Cancer | 10.7[1] | MTT Assay |

| Effusanin A | [Cell Line] | [Cancer Type] | [Data] | [Assay] |

| Effusanin A | [Cell Line] | [Cancer Type] | [Data] | [Assay] |

| Effusanin A | [Cell Line] | [Cancer Type] | [Data] | [Assay] |

Data for Effusanin A is not currently available and is shown for illustrative purposes.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for the reproducibility and accuracy of cytotoxicity screening results. The following is a representative protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., A549, MCF-7, HeLa) are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Preparation: Effusanin A is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of dilutions are then prepared in the culture medium to achieve the desired final concentrations for treatment.

-

Cell Treatment: The culture medium is aspirated from the wells and replaced with medium containing various concentrations of Effusanin A. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conveying complex experimental processes and biological mechanisms. The following diagrams, generated using the DOT language, illustrate a typical cytotoxicity screening workflow and a known signaling pathway affected by an Effusanin analog.

Caption: Experimental workflow for cytotoxicity screening.

Studies on Effusanin B have indicated its involvement in the STAT3/FAK signaling pathways in non-small-cell lung cancer cells.[1][2][3] This pathway is crucial for cell proliferation, migration, and survival.

Caption: Effusanin B signaling pathway inhibition.

Conclusion

The comprehensive screening of Effusanin A for its cytotoxic properties against a diverse panel of cancer cell lines is a critical step in evaluating its potential as a therapeutic agent. While specific data for Effusanin A remains to be fully elucidated in publicly accessible literature, the methodologies and frameworks presented in this guide, using the closely related Effusanin B as an example, provide a robust foundation for conducting and interpreting such studies. Future research should focus on generating a comprehensive cytotoxicity profile for Effusanin A and elucidating its specific molecular mechanisms of action to advance its development as a potential anti-cancer drug.

References

Investigating the Anti-inflammatory Potential of Effusanin A: A Technical Guide and Proposed Research Framework

Disclaimer: As of late 2025, dedicated research on the anti-inflammatory properties of Effusanin A is not available in the public domain. This guide, therefore, presents a proposed investigational framework for Effusanin A based on the established anti-inflammatory activities of structurally related diterpenoids, Effusanin C and Effusanin E. The experimental data, protocols, and mechanisms detailed herein are derived from studies on these related compounds and should be considered as a predictive model for directing future research on Effusanin A.

This technical document provides a comprehensive overview of the potential anti-inflammatory properties of Effusanin A, targeting researchers, scientists, and professionals in drug development. By examining the activities of closely related compounds, this guide outlines key signaling pathways, proposes experimental designs, and presents a logical workflow for the systematic investigation of Effusanin A as a potential anti-inflammatory agent.

Core Concepts: Targeting the Inflammatory Cascade

Inflammation is a complex biological response involving the release of a host of chemical mediators from tissues and migrating cells. Key players in this process include prostaglandins (PGs), leukotrienes (LTs), histamine, bradykinin, platelet-activating factor (PAF), and interleukin-1. The anti-inflammatory activity of many compounds is attributed to their ability to inhibit the synthesis or action of these mediators.

Notably, the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a pivotal regulator of inflammatory responses, inducing the expression of pro-inflammatory genes that encode for cytokines and chemokines. The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial cascade in the inflammatory process. Therefore, compounds that can modulate the NF-κB and MAPK pathways are of significant interest as potential anti-inflammatory therapeutics.

Studies on Effusanin C and Effusanin E have demonstrated their potent inhibitory effects on these key inflammatory pathways, suggesting that Effusanin A may possess a similar mechanism of action.

Quantitative Data on Related Compounds

The following tables summarize the quantitative data from studies on Effusanin C and E, providing a benchmark for the anticipated potency of Effusanin A.

Table 1: Inhibitory Effects of Effusanin C on Pro-inflammatory Mediators

| Mediator | Cell Type | Stimulant | Effusanin C Concentration | % Inhibition |

| Nitric Oxide (NO) | Macrophages | LPS | Not Specified | Markedly Inhibited[1] |

| IL-1β | Macrophages | LPS | Not Specified | Markedly Inhibited[1] |

| TNF-α | Macrophages | LPS | Not Specified | Markedly Inhibited[1] |

| Nitric Oxide (NO) | Dendritic Cells | LPS | Not Specified | Markedly Inhibited[1] |

| IL-1β | Dendritic Cells | LPS | Not Specified | Markedly Inhibited[1] |

| TNF-α | Dendritic Cells | LPS | Not Specified | Markedly Inhibited[1] |

Data extracted from studies on Effusanin C, as direct data for Effusanin A is unavailable.

Table 2: Effects of Effusanin E on NF-κB and COX-2 Signaling

| Target | Cell Line | Treatment | Effect |

| p50 Expression | NPC Cells | Effusanin E (125 µM, 250 µM) | Effectively Blocked[2] |

| p65 Expression | NPC Cells | Effusanin E (125 µM, 250 µM) | No Alteration[2] |

| p65 Nuclear Translocation | NPC Cells | Effusanin E | Inhibited[3] |

| COX-2 Promoter Activity | NPC Cells | Effusanin E | Inhibited[2][3] |

Data extracted from studies on Effusanin E, as direct data for Effusanin A is unavailable.

Proposed Experimental Protocols for Effusanin A

The following are detailed methodologies for key experiments to investigate the anti-inflammatory properties of Effusanin A, based on established protocols for related compounds.

Cell Culture and Induction of Inflammation

-

Cell Lines: Murine macrophage cell line (RAW 264.7) and human monocytic cell line (THP-1) are suitable models.

-

Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is a standard inducer of inflammation in these cell lines.

Nitric Oxide (NO) Production Assay

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Effusanin A for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

Cytokine Production Assays (ELISA)

-

Seed RAW 264.7 or THP-1 cells in a 24-well plate.

-

Pre-treat the cells with various concentrations of Effusanin A for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

-

Seed cells in a 6-well plate and treat with Effusanin A and/or LPS for the indicated times.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-p38, p-ERK, p-JNK, IκBα, p-IκBα, NF-κB p65, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Proposed Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows for investigating the anti-inflammatory properties of Effusanin A.

Caption: Proposed inhibition of the NF-κB signaling pathway by Effusanin A.

Caption: Proposed inhibition of the MAPK signaling pathway by Effusanin A.

Caption: Proposed experimental workflow for Effusanin A anti-inflammatory investigation.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory properties of Effusanin A is currently lacking, the substantial data available for the related compounds Effusanin C and E strongly suggest its potential as an anti-inflammatory agent. The proposed mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators.

The experimental protocols and workflow outlined in this guide provide a robust framework for the systematic investigation of Effusanin A. Future research should focus on isolating or synthesizing sufficient quantities of Effusanin A to perform these in vitro assays. Positive results from these studies would warrant further investigation in in vivo models of inflammation to establish its therapeutic potential. The exploration of Effusanin A could lead to the development of a novel and effective anti-inflammatory drug.

References

- 1. Effusanin C inhibits inflammatory responses via blocking NF-κB and MAPK signaling in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effusanin E Suppresses Nasopharyngeal Carcinoma Cell Growth by Inhibiting NF-κB and COX-2 Signaling | PLOS One [journals.plos.org]

- 3. Effusanin E suppresses nasopharyngeal carcinoma cell growth by inhibiting NF-κB and COX-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Effusanin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effusanins are a class of diterpenoids isolated from Isodon species, which have demonstrated significant potential in pre-clinical cancer research. While specific data on Effusanin A is limited in publicly available literature, related compounds such as Effusanin B and E have shown potent anti-tumor activities.[1][2] These compounds have been reported to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways in various cancer cell lines.[2][3] This document provides a generalized protocol for the in vitro evaluation of Effusanin A, based on the methodologies established for other members of the Effusanin family. These protocols are intended to serve as a starting point for researchers investigating the cellular and molecular mechanisms of Effusanin A.

Mechanism of Action

Based on studies of related compounds, Effusanin A is hypothesized to exert its anti-cancer effects through the induction of apoptosis and inhibition of pro-survival signaling pathways. Effusanin B has been shown to induce apoptosis in non-small-cell lung cancer (NSCLC) cells by increasing the production of reactive oxygen species (ROS), altering the mitochondrial membrane potential, and promoting cell cycle arrest.[1][3] Mechanistically, Effusanin B affects the STAT3 and FAK signaling pathways.[1][3] Furthermore, Effusanin E has been found to suppress nasopharyngeal carcinoma cell growth by inhibiting the NF-κB and COX-2 signaling pathways.[2] It is plausible that Effusanin A shares similar mechanisms of action.

Data Presentation

The following table summarizes the reported in vitro anti-proliferative activity of related Effusanin compounds against various cancer cell lines. This data can serve as a reference for designing dose-response studies for Effusanin A.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Effusanin B | A549 | Non-Small-Cell Lung Cancer | Data not specified | [1][3] |

| Effusanin E | CNE-1, CNE-2 | Nasopharyngeal Carcinoma | Data not specified | [2] |

Note: Specific IC50 values for Effusanin B and E were not provided in the abstracts of the cited literature. Researchers should refer to the full-text articles for detailed quantitative data.

Experimental Protocols

Cell Culture and Maintenance

Standard cell culture techniques are required for the successful execution of the following protocols.

-

Cell Lines: A549 (NSCLC), CNE-1, CNE-2 (Nasopharyngeal Carcinoma), or other relevant cancer cell lines.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[4][5][6]

-

Subculture: Cells should be passaged upon reaching 70-80% confluency.[6]

Preparation of Effusanin A Stock Solution

-

Dissolve Effusanin A powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Effusanin A (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.

-

Procedure:

-

Seed cells in a 6-well plate and treat with Effusanin A at the desired concentrations for the indicated time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.[9][10][11][12]

-

Cell Lysis:

-

Treat cells with Effusanin A as described for the apoptosis assay.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.[11]

-

-

Electrophoresis and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

-

Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, FAK, p-FAK, NF-κB p65, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.[9][12]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

Signaling Pathways Potentially Modulated by Effusanin A

The following diagram illustrates the potential signaling pathways affected by Effusanin A, based on the known mechanisms of related compounds.

Caption: Putative signaling pathways affected by Effusanin A.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the general workflow for the in vitro characterization of Effusanin A's anti-cancer activity.

Caption: General workflow for in vitro studies of Effusanin A.

References

- 1. Effusanin B Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effusanin E suppresses nasopharyngeal carcinoma cell growth by inhibiting NF-κB and COX-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effusanin B Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nacalai.com [nacalai.com]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. origene.com [origene.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. bio-rad.com [bio-rad.com]

Application Notes and Protocols: Effusanin A in STAT3 Pathway Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, survival, and differentiation.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] Natural compounds represent a promising source of novel STAT3 inhibitors. This document provides detailed application notes and protocols for investigating the inhibitory effects of Effusanin A on the STAT3 signaling pathway.

While direct experimental data on Effusanin A is limited, research on the closely related diterpenoid, Effusanin B, has demonstrated its potential to inhibit the STAT3 pathway.[3][4] Effusanin B has been shown to suppress the proliferation and migration of cancer cells by inhibiting the phosphorylation of STAT3 and regulating its downstream target proteins.[3] These application notes and protocols are therefore based on the established methodologies for assessing STAT3 inhibition, using Effusanin A as the test compound, with the assumption of a similar mechanism of action to Effusanin B.

Signaling Pathway

The canonical STAT3 signaling pathway is typically activated by cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF).[5][6] Ligand binding to their respective receptors leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[5] Phosphorylated STAT3 (p-STAT3) then forms homodimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes involved in cell survival (e.g., Bcl-2, Mcl-1), proliferation (e.g., Cyclin D1), and angiogenesis.[1][3]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from the described experimental protocols to assess the efficacy of Effusanin A as a STAT3 pathway inhibitor.

Table 1: Inhibition of STAT3 Phosphorylation by Effusanin A in A549 Cells

| Effusanin A Concentration (µM) | p-STAT3 (Tyr705) Relative Density | Total STAT3 Relative Density |

| 0 (Vehicle Control) | 1.00 ± 0.05 | 1.00 ± 0.03 |

| 1 | 0.85 ± 0.06 | 0.98 ± 0.04 |

| 5 | 0.62 ± 0.07 | 1.01 ± 0.05 |

| 10 | 0.35 ± 0.04 | 0.99 ± 0.03 |

| 25 | 0.15 ± 0.03 | 1.02 ± 0.04 |

| 50 | 0.05 ± 0.02 | 0.97 ± 0.06 |

| IC₅₀ (µM) | ~8.5 | - |

Table 2: Inhibition of STAT3-Dependent Luciferase Reporter Activity by Effusanin A

| Effusanin A Concentration (µM) | Relative Luciferase Units (RLU) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 88 ± 4.8 |

| 5 | 65 ± 5.1 |

| 10 | 42 ± 3.9 |

| 25 | 21 ± 2.5 |

| 50 | 9 ± 1.8 |

| IC₅₀ (µM) | ~9.2 |

Experimental Protocols

Protocol 1: Western Blot Analysis of STAT3 Phosphorylation

This protocol details the procedure to assess the effect of Effusanin A on the phosphorylation of STAT3 in a selected cancer cell line (e.g., A549).

Materials:

-

A549 cells (or other relevant cancer cell line)

-

Effusanin A

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Mouse anti-STAT3

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Effusanin A (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Add RIPA buffer with inhibitors to each well and incubate on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal.

-

Protocol 2: STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

-

HEK293T cells (or another suitable cell line)

-

STAT3-responsive firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Effusanin A

-

STAT3 activator (e.g., IL-6)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the STAT3-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Treatment and Stimulation:

-

After 24 hours, treat the cells with various concentrations of Effusanin A for a specified duration.

-

Stimulate the cells with a known STAT3 activator, such as IL-6, to induce the expression of the luciferase reporter gene.

-

-

Luciferase Assay:

-

Lyse the cells according to the dual-luciferase reporter assay system protocol.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell viability.

-

Calculate the percentage of inhibition of STAT3 transcriptional activity by Effusanin A compared to the stimulated control.

-

Disclaimer: The protocols and data presented are for illustrative purposes and are based on methodologies commonly used for assessing STAT3 inhibitors. Researchers should optimize these protocols for their specific experimental conditions and cell lines. The inhibitory activity of Effusanin A on the STAT3 pathway has not been definitively established and requires experimental validation.

References

Measuring Reactive Oxygen Species (ROS) Production by Effusanin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Effusanin A is a diterpenoid compound that has garnered interest for its potential therapeutic properties, particularly in the context of cancer research. A key mechanism of action for some anti-cancer agents is the modulation of intracellular reactive oxygen species (ROS) levels. ROS are chemically reactive species containing oxygen, such as superoxide anions, hydrogen peroxide, and hydroxyl radicals. While essential for various cellular signaling processes at low concentrations, elevated ROS levels can induce oxidative stress, leading to cellular damage and apoptosis (programmed cell death). This makes the induction of ROS a promising strategy for cancer therapy.

This document provides detailed protocols for measuring the effect of Effusanin A on ROS production in cancer cell lines. The following information is based on studies conducted with the closely related compound, Effusanin B, which has been shown to increase ROS production in A549 non-small-cell lung cancer cells.[1][2] It is hypothesized that Effusanin A may exhibit similar activity.

Principle of the Assay

The most common method for measuring intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.[2][3] DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS. The fluorescence can be quantified using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

Quantitative Data Summary

The following table summarizes the quantitative data on the effect of Effusanin B on ROS production in A549 cells, as a representative example for Effusanin A.

| Compound | Cell Line | Concentration (µM) | Fold Increase in ROS (vs. Control) | Reference |

| Effusanin B | A549 | 12 | 1.4 | [2] |

| Effusanin B | A549 | 24 | 1.6 | [2] |

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Line: A549 (human non-small-cell lung cancer) or other cancer cell line of interest.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed cells in a 96-well plate (for plate reader analysis) or a 6-well plate (for flow cytometry or microscopy) at a density that will result in 70-80% confluency at the time of the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare stock solutions of Effusanin A in dimethyl sulfoxide (DMSO).

-